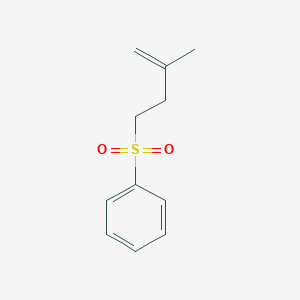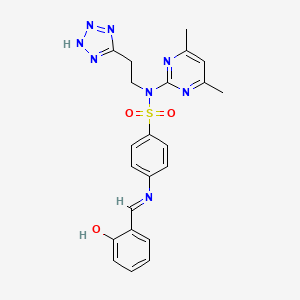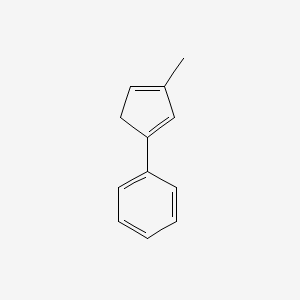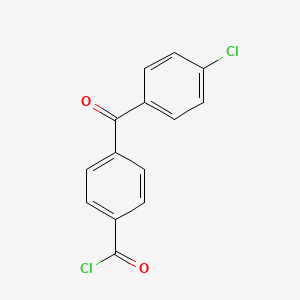
4-(4-Chlorobenzoyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzoyl)benzoyl chloride is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorobenzoyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Chlorobenzoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of benzoyl chloride followed by a Friedel-Crafts acylation reaction. This process involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms, followed by the acylation step using aluminum chloride as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorobenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to produce 4-chlorobenzoic acid and benzoic acid.
Friedel-Crafts Acylation: It can undergo acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3)
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Solvents: Anhydrous conditions, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzoyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of dyes, perfumes, and resins.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzoyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with similar reactivity but lacks the additional chlorine substituent.
4-Chlorobenzoyl Chloride: Similar structure but with only one benzoyl group.
4-Chlorobenzyl Chloride: Contains a benzyl group instead of a benzoyl group.
Uniqueness
4-(4-Chlorobenzoyl)benzoyl chloride is unique due to the presence of two benzoyl groups, one of which is substituted with a chlorine atom. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Número CAS |
81928-54-3 |
|---|---|
Fórmula molecular |
C14H8Cl2O2 |
Peso molecular |
279.1 g/mol |
Nombre IUPAC |
4-(4-chlorobenzoyl)benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2O2/c15-12-7-5-10(6-8-12)13(17)9-1-3-11(4-2-9)14(16)18/h1-8H |
Clave InChI |
DUXJMJIEXYFFFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


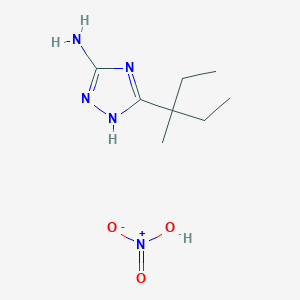
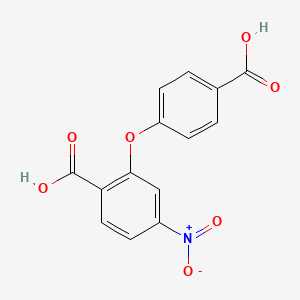
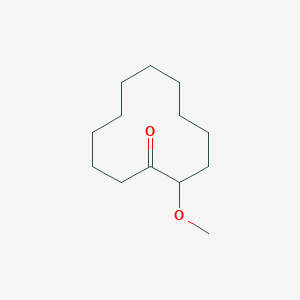
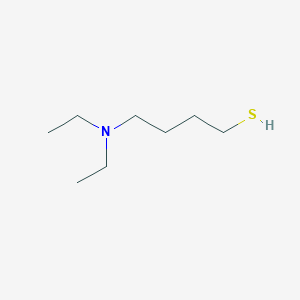
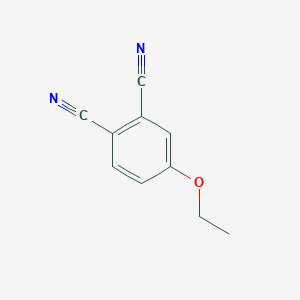
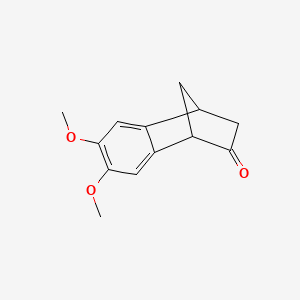

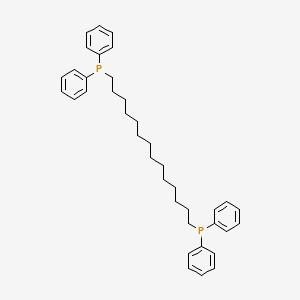
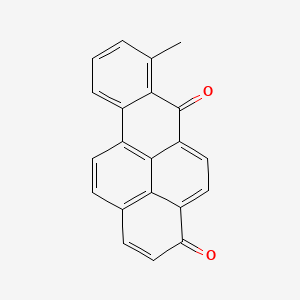
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
